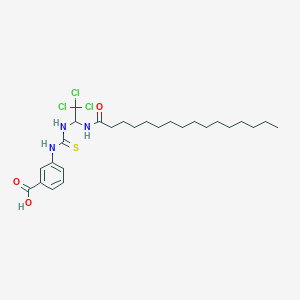

3-((((2,2,2-Trichloro-1-(palmitoylamino)ET)amino)carbothioyl)amino)benzoic acid

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-((((2,2,2-Trichlor-1-(Palmitoylamino)ET)amino)carbothioyl)amino)benzoesäure erfolgt in mehreren Schritten, beginnend mit der Herstellung des Trichlorethylamin-DerivatsDer letzte Schritt beinhaltet die Kupplung des Trichlorethylamin-Derivats mit Benzoesäure unter spezifischen Reaktionsbedingungen.

Eigenschaften

CAS-Nummer |

303059-11-2 |

|---|---|

Molekularformel |

C26H40Cl3N3O3S |

Molekulargewicht |

581.0 g/mol |

IUPAC-Name |

3-[[2,2,2-trichloro-1-(hexadecanoylamino)ethyl]carbamothioylamino]benzoic acid |

InChI |

InChI=1S/C26H40Cl3N3O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-22(33)31-24(26(27,28)29)32-25(36)30-21-17-15-16-20(19-21)23(34)35/h15-17,19,24H,2-14,18H2,1H3,(H,31,33)(H,34,35)(H2,30,32,36) |

InChI-Schlüssel |

PUTMPAIPPQAFGO-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC(=C1)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((((2,2,2-Trichloro-1-(palmitoylamino)ET)amino)carbothioyl)amino)benzoic acid involves multiple steps, starting with the preparation of the trichloroethylamine derivativeThe final step involves the coupling of the trichloroethylamine derivative with benzoic acid under specific reaction conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring the purity and consistency of the final product through rigorous quality control measures .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

3-((((2,2,2-Trichlor-1-(Palmitoylamino)ET)amino)carbothioyl)amino)benzoesäure hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Sie wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre möglichen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen untersucht.

Medizin: Es werden laufend Forschungen durchgeführt, um ihre potenziellen therapeutischen Anwendungen, insbesondere in der Arzneimittelentwicklung, zu untersuchen.

Industrie: Sie wird bei der Entwicklung spezialisierter Materialien und Chemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 3-((((2,2,2-Trichlor-1-(Palmitoylamino)ET)amino)carbothioyl)amino)benzoesäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Trichlorethylgruppe kann mit Enzymen und Proteinen interagieren und deren Aktivität möglicherweise hemmen. Die Palmitoylaminogruppe kann die Aufnahme der Verbindung in Lipidmembranen erleichtern und so zelluläre Prozesse beeinflussen.

Wissenschaftliche Forschungsanwendungen

3-((((2,2,2-Trichloro-1-(palmitoylamino)ET)amino)carbothioyl)amino)benzoic acid has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the development of specialized materials and chemicals.

Wirkmechanismus

The mechanism of action of 3-((((2,2,2-Trichloro-1-(palmitoylamino)ET)amino)carbothioyl)amino)benzoic acid involves its interaction with specific molecular targets. The trichloroethyl group can interact with enzymes and proteins, potentially inhibiting their activity. The palmitoylamino group may facilitate the compound’s incorporation into lipid membranes, affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3-((((2,2,2-Trichlor-1-(Hexanoylamino)ET)amino)carbothioyl)amino)benzoesäure: Ähnliche Struktur, jedoch mit einer Hexanoylaminogruppe anstelle einer Palmitoylaminogruppe.

3-((((2,2,2-Trichlor-1-(Heptanoylamino)ET)amino)carbothioyl)amino)benzoesäure: Enthält eine Heptanoylaminogruppe.

3-((((2,2,2-Trichlor-1-(Decanoylamino)ET)amino)carbothioyl)amino)benzoesäure: Besitzt eine Decanoylaminogruppe.

Einzigartigkeit

Die Einzigartigkeit von 3-((((2,2,2-Trichlor-1-(Palmitoylamino)ET)amino)carbothioyl)amino)benzoesäure liegt in ihrer Palmitoylaminogruppe, die im Vergleich zu ihren Analogen mit kürzeren oder längeren Acylketten möglicherweise unterschiedliche biologische und chemische Eigenschaften verleiht .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.